molecular formula C35H30N4O4 B1257890 Midostaurin

Midostaurin

Cat. No.: B1257890
M. Wt: 570.6 g/mol
InChI Key: BMGQWWVMWDBQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Midostaurin, sold under the brand name Rydapt®, is an orally available small molecule that functions as a multi-targeted kinase inhibitor . It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is a primary target in its clinical application for the treatment of acute myeloid leukemia (AML) with FLT3 mutations . The mutated FLT3 receptor activates intracellular signaling cascades that promote unregulated cell growth and proliferation; this compound inhibits this constitutive signaling, inducing apoptosis in leukemia cells . Beyond FLT3, its targets include other kinases such as KIT, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and members of the protein kinase C (PKC) family . This broad profile makes it a valuable research tool for investigating the pathways and therapeutic potential of kinase inhibition in various cancers, including advanced systemic mastocytosis . This compound is primarily metabolized by the hepatic cytochrome P450 enzyme CYP3A4, an important consideration for in vitro and in vivo research models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

N-(3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)

InChI Key

BMGQWWVMWDBQGC-UHFFFAOYSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt

Origin of Product

United States

Molecular Mechanism of Action

Kinase Inhibition Profile and Specificity

Midostaurin (B1676583) and its primary active metabolites, CGP62221 and CGP52421, demonstrate inhibitory activity against a broad spectrum of protein kinases. drugbank.comnih.gov This includes both wild-type and mutated forms of several key oncogenic kinases. drugbank.combiomeddb.org

This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a significant role in the development of hematopoietic progenitor cells. patsnap.com Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. patsnap.comjhoponline.com These mutations lead to the constitutive activation of the FLT3 receptor, which promotes uncontrolled cell growth. patsnap.com

This compound effectively inhibits both wild-type FLT3 and its oncogenic variants, including ITD and TKD mutations. cancercareontario.canih.govcancercareontario.ca By binding to the ATP-binding site of the FLT3 receptor, this compound blocks its kinase activity, leading to the suppression of downstream signaling pathways that drive tumor cell proliferation and survival. patsnap.com This inhibition of FLT3 signaling ultimately induces apoptosis in leukemic cells that express these mutated receptors. biomeddb.orgcancercareontario.cacancercareontario.ca this compound is classified as a Type I FLT3 inhibitor, meaning it can bind to the FLT3 receptor in both its active and inactive conformations, allowing it to inhibit both ITD and TKD mutated receptors. researchgate.netfrontiersin.org

A subanalysis of the RATIFY trial demonstrated that this compound, in combination with standard chemotherapy, significantly improves event-free survival in patients with FLT3-TKD mutated AML. nih.gov

This compound was initially developed as an inhibitor of protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. researchgate.netresearchgate.net In vitro studies have shown that this compound is a potent inhibitor of several PKC isoforms, including PKCα, PKCβ, and PKCγ, with IC50 values in the nanomolar range. medchemexpress.comnih.gov Specifically, it has been reported to inhibit PKCα with an IC50 of 22 nM. researchgate.net The inhibition of these calcium- or diacylglycerol-dependent PKC isoforms contributes to its anti-proliferative effects. nih.gov

This compound also targets the KIT receptor tyrosine kinase, which is implicated in the pathogenesis of various hematologic malignancies, including systemic mastocytosis (SM). patsnap.comnih.gov The D816V mutation in the KIT gene leads to the persistent activation of the KIT receptor, resulting in the abnormal proliferation and accumulation of mast cells. patsnap.comnih.gov

This compound effectively inhibits both wild-type KIT and the imatinib-resistant D816V mutant form. cancercareontario.cacancercareontario.catandfonline.com By inhibiting the kinase activity of KIT, this compound disrupts the signaling pathways that promote the survival and growth of neoplastic mast cells, leading to their apoptosis. biomeddb.orgnih.govtandfonline.com Preclinical studies have shown that this compound potently inhibits the D816V-mutated KIT, a key driver in over 80% of advanced systemic mastocytosis cases. tandfonline.comfrontiersin.org

This compound is a known inhibitor of platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ). drugbank.comresearchgate.netnih.gov These receptors are involved in processes such as cell growth, proliferation, and angiogenesis. patsnap.com The inhibitory action of this compound on PDGFR contributes to its broad anti-cancer activity. drugbank.combiomeddb.org

This compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. patsnap.comnih.govdrugbank.comnih.gov By blocking VEGFR2, this compound can impede tumor growth and progression by cutting off its blood supply. patsnap.com This anti-angiogenic property was one of the initial focuses of its development. researchgate.netresearchgate.net

Spleen tyrosine kinase (SYK) has been identified as another important target of this compound. jhoponline.comdovepress.com SYK is a non-receptor tyrosine kinase that plays a role in the signaling pathways of various immune cells and has been implicated in the pathogenesis of certain hematologic malignancies. dovepress.com Research has shown that SYK can be highly activated in FLT3-ITD positive AML and contributes to resistance against FLT3 inhibitors. jhoponline.comdovepress.com

This compound acts as a dual inhibitor of both FLT3 and SYK. jhoponline.comdovepress.com In a purified enzyme assay, this compound was found to inhibit SYK with an IC50 of 20.8 nM. nih.gov This dual inhibition is considered a significant feature of this compound, potentially overcoming resistance mechanisms and enhancing its efficacy in AML. jhoponline.comdovepress.comresearchgate.net

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Type of Inhibition Notable Mutants Inhibited
FLT3 Tyrosine Kinase Inhibitor ITD, TKD cancercareontario.canih.gov
PKC Serine/Threonine Kinase Inhibitor α, β, γ isoforms medchemexpress.comnih.gov
c-KIT Tyrosine Kinase Inhibitor D816V cancercareontario.catandfonline.com
PDGFR Tyrosine Kinase Inhibitor α, β drugbank.comresearchgate.net
VEGFR2 Tyrosine Kinase Inhibitor N/A patsnap.comdrugbank.com

| SYK | Tyrosine Kinase Inhibitor | N/A jhoponline.comdovepress.com |

Table 2: IC50 Values of this compound for Various Kinases

Kinase IC50 (nM)
PKCα 22 researchgate.net

| SYK | 20.8 nih.gov |

Structural Insights into Kinase Binding and Interaction

Binding to ATP-Binding Sites

This compound functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site within the kinase domain of its target proteins. researchgate.netpatsnap.comtandfonline.com By occupying this pocket, this compound prevents the binding of adenosine (B11128) triphosphate (ATP), a crucial step for kinase activation and subsequent phosphorylation of downstream substrates. tandfonline.com This competitive inhibition effectively blocks the enzymatic activity of the kinase, thereby disrupting the signaling cascades that promote cancer cell proliferation and survival. patsnap.comtandfonline.com Molecular docking studies have visualized this interaction, showing this compound fitting within the interdomain cleft between the N- and C-terminal lobes of the kinase, which is consistent with its ATP-competitive mechanism. nih.gov

Conformational Binding Preferences (Type I Inhibitor)

Kinase inhibitors are often classified based on the conformational state of the kinase to which they bind. This compound is categorized as a Type I inhibitor. spandidos-publications.comresearchgate.netmdpi.com This classification signifies that it binds to the active "DFG-in" conformation of the kinase. nih.govdovepress.com In this active state, the aspartate-phenylalanine-glycine (DFG) motif, a highly conserved region within the activation loop, is oriented into the ATP-binding pocket, allowing for catalysis. spandidos-publications.com Type I inhibitors like this compound directly compete with ATP for binding in this active conformation. tandfonline.comnih.govdovepress.com This mode of action allows this compound to inhibit both wild-type and mutated forms of kinases, such as FLT3, including those with internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. tandfonline.comresearchgate.net

Downstream Signaling Pathway Modulation

By inhibiting key kinases, this compound significantly impacts major downstream signaling pathways that are often dysregulated in cancer.

Regulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in acute myeloid leukemia (AML). researchgate.netnih.gov Activating mutations in receptor tyrosine kinases, such as FLT3, are a primary cause of this dysregulation. researchgate.netnih.gov this compound's inhibition of upstream kinases like FLT3 leads to the downregulation of the PI3K/Akt/mTOR signaling cascade. nih.gov This is a crucial aspect of its anti-leukemic activity, as the pathway plays a significant role in sustaining the oncogenic potential of leukemia stem cells. researchgate.netnih.gov Studies have shown that combining this compound with inhibitors of mTOR, such as rapamycin, can result in synergistic inhibition of cancer cell proliferation. nih.gov

Modulation of Ras/MAPK/ERK Pathway

The Ras/MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling processes like cell division and proliferation. wikipedia.org Dysregulation of this pathway is a common feature of many cancers. researchgate.net Activated FLT3 is known to signal through this pathway to promote the survival of leukemic cells. nih.gov this compound treatment effectively antagonizes downstream signaling through this pathway, contributing to its therapeutic effects. nih.gov The inhibition of both the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways highlights the multi-faceted mechanism by which this compound exerts its anti-cancer activity. nih.gov

Crosstalk with STAT Pathways (e.g., STAT5)

This compound's mechanism of action involves significant crosstalk with the Signal Transducer and Activator of Transcription (STAT) pathways, particularly STAT5. In normal cellular processes, STAT5 is transiently activated by various cytokines and growth factors, playing a crucial role in the proliferation, differentiation, and apoptosis of hematopoietic cells. mdpi.com However, in certain hematologic malignancies like acute myeloid leukemia (AML), STAT5 can become persistently activated, contributing to leukemic stem cell self-renewal and resistance to therapies. mdpi.com

This compound has been shown to antagonize the downstream signaling of FMS-like tyrosine kinase 3 (FLT3), which includes the STAT5 pathway. nih.gov Specifically, in preclinical models of AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, this compound treatment leads to a decrease in the phosphorylation of STAT5. nih.gov This inhibition of STAT5 phosphorylation is a key event, as phosphorylated STAT5 (pSTAT5) is the active form of the protein that translocates to the nucleus to regulate gene expression.

Furthermore, in the context of systemic mastocytosis (SM) driven by the KIT D816V mutation, this compound inhibits the phosphorylation of this mutant KIT protein and its downstream targets, which include STAT5 and STAT3. nih.gov This inhibition correlates with an increase in apoptosis in cells carrying the KIT D816V mutation. nih.gov The activation of STAT5 is also implicated in driving oncogenesis during the progression of mast cell neoplasms. researchgate.net

Interestingly, research has also demonstrated that this compound can downregulate the JAK/STAT signaling pathway, leading to reduced phosphorylation of both STAT3 and STAT5. mdpi.com This effect has been observed in dendritic cells, suggesting a broader immunomodulatory role for this compound through its influence on STAT signaling. mdpi.com The combination of this compound with other agents that target the STAT5 pathway is being explored as a therapeutic strategy. nih.govresearchgate.net For instance, preclinical data suggest a synergistic effect when this compound is combined with hypomethylating agents, leading to the blockage of phosphorylation of downstream targets like STAT5 and AKT. nih.gov

Impact on Cellular Apoptosis and Survival Pathways (e.g., Bcl-2 Family, Mcl-1)

This compound significantly influences cellular apoptosis and survival pathways, primarily through its interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins. This family of proteins is central to the regulation of the intrinsic apoptotic pathway and includes both anti-apoptotic members (like Bcl-2, Mcl-1, and Bcl-xL) and pro-apoptotic members (like Bax and Bak). frontiersin.orgtandfonline.com

A key finding is that this compound can induce the downregulation of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in AML and associated with therapeutic resistance. frontiersin.orgnih.govtmc.edu In FLT3-ITD positive AML cell lines, treatment with this compound leads to a reduction in Mcl-1 protein levels. nih.gov This downregulation of Mcl-1 is a critical event that enhances the activity of other pro-apoptotic drugs, such as the Bcl-2 inhibitor venetoclax (B612062). nih.gov The combination of this compound and venetoclax has been shown to synergistically induce apoptosis in FLT3-ITD AML cells. nih.gov

The mechanism behind this synergy involves a "priming" of the cancer cells for apoptosis. This compound's reduction of Mcl-1 levels leads to the release of the pro-apoptotic protein Bim, which was previously sequestered by Mcl-1. nih.gov However, this can lead to an increased binding of Bim to Bcl-2. nih.gov The subsequent addition of venetoclax, which inhibits Bcl-2, frees Bim to activate the pro-apoptotic effector proteins Bax and Bak, ultimately leading to cell death. nih.gov Overexpression of Mcl-1 has been shown to significantly reduce the apoptosis induced by the combination of this compound and venetoclax, confirming the importance of Mcl-1 in this process. nih.gov

Mechanistically, this compound has been shown to promote the proteasomal degradation of Mcl-1. tmc.edu Furthermore, resistance to this compound has been linked to the hyperactivation of RAC1, which can stabilize anti-apoptotic Bcl-2 family proteins. researchgate.net Overcoming this resistance may involve the combined use of this compound with inhibitors of both Bcl-2 and RAC1. researchgate.net

Activity of this compound Metabolites (CGP 52421, CGP 62221)

CGP 62221 is considered to be highly active, retaining comparable potency to the parent compound, this compound, in inhibiting FLT3 and protein kinase C alpha (PKCα). dovepress.comjhoponline.com It also demonstrates equal potency in inhibiting the proliferation of cancer cells. dovepress.com In mast cells, CGP 62221 has been shown to block c-kit-dependent proliferation. researchgate.net

In contrast, CGP 52421 is generally less potent than this compound. It is reported to be 2 to 4 times less active than this compound or CGP 62221 in inhibiting PKC and cancer cell growth. dovepress.comjhoponline.com However, it retains equivalent activity to this compound in the inhibition of FLT3 kinase in vitro. dovepress.com Interestingly, while CGP 52421 shows little growth-inhibitory activity against neoplastic mast cells, both it and CGP 62221 are effective in inhibiting IgE-dependent histamine (B1213489) release from basophils, with comparable IC50 values to this compound. researchgate.net

Table 1: Comparative Activity of this compound and its Metabolites

Compound Target/Activity Relative Potency Reference(s)
This compound FLT3 Inhibition - jhoponline.com
PKC Inhibition - dovepress.com
Cancer Cell Proliferation - dovepress.com
IgE-dependent Histamine Release IC50 <1 μM researchgate.net
CGP 62221 FLT3 Inhibition Equal to this compound jhoponline.com
PKCα Inhibition Comparable to this compound dovepress.com
Cancer Cell Proliferation Equal to this compound dovepress.com
c-kit-dependent proliferation Active researchgate.net
IgE-dependent Histamine Release IC50 <1 μM researchgate.net
CGP 52421 FLT3 Inhibition Equal to this compound (in vitro) dovepress.com
PKC Inhibition 2-4 times less active than this compound dovepress.comjhoponline.com
Cancer Cell Growth 2-4 times less active than this compound dovepress.com
Neoplastic Mast Cell Growth Little activity researchgate.net
IgE-dependent Histamine Release IC50 <1 μM researchgate.net

Table 2: Pharmacokinetic Properties of this compound and its Metabolites

Compound Elimination Half-Life (hours) Reference(s)
This compound ~19-21 drugbank.comdrugs.comjhoponline.com
CGP 62221 ~32 drugbank.comdrugs.comjhoponline.com
CGP 52421 ~482 drugbank.comdrugs.comjhoponline.com

Cellular and Preclinical Pharmacodynamics

Effects on Cellular Proliferation in In Vitro Models

Midostaurin (B1676583) demonstrates potent anti-proliferative activity across a spectrum of cancer cell lines, an effect attributed to its ability to inhibit multiple kinases critical for cell growth and survival. dovepress.comashpublications.org This inhibition halts the uncontrolled division that is a hallmark of cancer.

The anti-proliferative effects of this compound are consistently shown to be dose-dependent in in vitro studies. The compound has been evaluated against numerous cancer cell lines, showing particular efficacy in those harboring specific genetic mutations, such as Fms-like tyrosine kinase 3 (FLT3). dovepress.comgeorgetown.domains For instance, in murine Ba/F3 pro-B cells engineered to express mutant forms of FLT3 (FLT3-ITD or FLT3-D835Y), this compound inhibited proliferation with half-maximal inhibitory concentrations (IC50) of less than 10 nM. dovepress.com This potent activity correlates with the suppression of FLT3 autophosphorylation. dovepress.com

The compound's efficacy extends beyond hematological malignancies. Studies on non-small cell lung cancer (NSCLC) cell lines, including A427, A549, H2170, HCC4006, and PC9, revealed submicromolar IC50 values. researchgate.net Similarly, this compound inhibited the growth of colon cancer cell lines such as the murine CT26 and human HCT116 and SW480. nih.gov The IC50 values for this compound across various cancer cell lines highlight its broad anti-proliferative capabilities.

Table 1: Dose-Dependent Inhibition of Cellular Proliferation by this compound in Various Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

Cell Line Cancer Type Mutation Status IC50 (nM) Source
Ba/F3-FLT3-ITD Pro-B Cell Leukemia (Murine) FLT3-ITD <10 dovepress.com
Ba/F3-FLT3-D835Y Pro-B Cell Leukemia (Murine) FLT3-D835Y <10 dovepress.com
MOLM-13 Acute Myeloid Leukemia (AML) FLT3-ITD ~200 haematologica.org
MV4-11 B-myelomonocytic Leukemia FLT3-ITD <18 (for cell death) nih.gov
SEMK2 Acute Myeloid Leukemia (AML) WT-FLT3 ~30 (for FLT3 phosphorylation) dovepress.com
A427 Non-Small Cell Lung Cancer (NSCLC) KRAS-mutant Submicromolar researchgate.net
A549 Non-Small Cell Lung Cancer (NSCLC) KRAS-mutant Submicromolar researchgate.net
THP1 Acute Monocytic Leukemia WT-FLT3 916 researchgate.net
Ba/F3-TEL-SYK Pro-B Cell Leukemia (Murine) TEL-SYK fusion 101.2 oncotarget.com
Ba/F3-FLT3-ITD+SYK-TEL Pro-B Cell Leukemia (Murine) FLT3-ITD, SYK-TEL fusion 198.2 oncotarget.com

A key mechanism underlying this compound's anti-proliferative effect is the induction of cell cycle arrest, which prevents cancer cells from completing the division process. The specific phase of arrest can depend on the cell type and its genetic context. nih.govsemanticscholar.org

In several cancer cell lines, including glioblastoma, sarcoma, and certain non-small cell lung cancer lines like A427, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netselleckchem.comupc.edu This arrest at the G2/M checkpoint is often associated with the inhibition of kinases that are crucial for mitotic entry and progression, such as Aurora kinases and cyclin-dependent kinase 1 (cdk1). dovepress.comsemanticscholar.org For example, in FLT3-wildtype (WT) acute myeloid leukemia (AML) cells, this compound-induced G2/M arrest is linked to the suppression of Aurora kinase activity. semanticscholar.org Studies in THP1, a FLT3-WT AML cell line, confirmed that this compound alone blocks cell cycle progression at the G2/M phase. researchgate.netdergipark.org.tr

Conversely, in some contexts, particularly in FLT3-mutated leukemia cells, this compound has been shown to induce a G1 phase arrest. nih.govsemanticscholar.org This suggests that by directly inhibiting the constitutively active FLT3 signaling cascade, this compound prevents the cells from progressing past the G1 checkpoint into the DNA synthesis (S) phase.

Dose-Dependent Inhibition in Various Cancer Cell Lines

Induction of Apoptosis in Preclinical Settings

Beyond halting proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. ashpublications.orgoncotarget.comnih.govfda.gov This is a critical component of its therapeutic effect, leading to the elimination of malignant cells. The pro-apoptotic effects of this compound have been demonstrated in mast cell lines, AML cells expressing both wild-type and mutant FLT3, and primary AML patient samples. nih.govfda.gov

This compound primarily triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. mdpi.com This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., BAX, BAK, BIM) members. mdpi.comnih.gov

Studies have shown that this compound can downregulate the expression of the anti-apoptotic protein Mcl-1. haematologica.orgnih.govnih.gov The FLT3-ITD mutation is known to promote the expression of Mcl-1, thereby conferring a survival advantage to leukemia cells. nih.gov By inhibiting FLT3, this compound reduces Mcl-1 levels, which "primes" the cell for apoptosis. nih.govnih.gov This disruption of the anti-apoptotic shield allows pro-apoptotic proteins like BIM to become "free," leading to the activation of BAX and BAK. nih.govnih.gov These activated proteins then form pores in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm, a key step in committing the cell to apoptosis. nih.govaacrjournals.org

The release of cytochrome c from the mitochondria initiates a cascade of enzymatic reactions mediated by a family of proteases called caspases. aacrjournals.org This caspase cascade is the executioner phase of apoptosis. Cytochrome c binds to Apaf-1, forming a complex that activates the initiator caspase, caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. aacrjournals.orgtandfonline.com

The activation of caspase-3 by this compound is a well-documented event in preclinical models. researchgate.netresearchgate.nethaematologica.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. tandfonline.comhaematologica.org The detection of cleaved caspase-3 and cleaved PARP are therefore considered reliable markers of this compound-induced apoptosis in cancer cells. researchgate.nethaematologica.org

Activation of Mitochondrial Apoptosis Pathways

Impact on Cellular Differentiation

The fms-related tyrosine kinase 3 (FLT3) receptor, a primary target of this compound, plays a significant role in the normal proliferation and differentiation of hematopoietic cells. georgetown.domainsmdpi.comoncotarget.com In AML, which is characterized by a blockage in differentiation leading to an accumulation of immature blast cells, targeting FLT3 is a logical therapeutic strategy.

However, the direct effect of this compound on inducing differentiation in AML blasts is not its primary mechanism of action. While some FLT3 inhibitors can promote the differentiation of leukemic cells, studies have not conclusively demonstrated that this compound's anti-leukemic activity is primarily achieved through this process. haematologica.org Its clinical efficacy is thought to result more from its potent anti-proliferative and pro-apoptotic effects, driven by the inhibition of FLT3 and other pro-survival kinases. haematologica.org

In other cellular contexts, this compound has been shown to modulate differentiation pathways. An ex vivo study on human myeloid dendritic cells (DCs), which are critical immune cells, found that this compound affects their differentiation and maturation. nih.gov When CD14+ monocytes were differentiated into DCs in the presence of this compound, the resulting cells showed a less mature phenotype, with decreased expression of the maturation marker CD83. nih.gov This suggests that this compound can redirect DC differentiation, an effect that is separate from its direct cytotoxicity. nih.gov

Angiogenesis Modulation in Preclinical Models

This compound demonstrates the capacity to modulate angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This activity is attributed to its broad kinase inhibition profile, which includes key receptors involved in angiogenic signaling pathways. nih.govdovepress.com In preclinical studies, this compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a primary driver of angiogenesis. nih.govmdpi.com Specifically, it targets KDR (Kinase Insert Domain Receptor), also known as VEGFR2, which is the major transducer of VEGF-mediated signals in endothelial cells. nih.gov

The inhibition of VEGFR is a significant component of this compound's anti-neoplastic activity observed in various preclinical models. mdpi.com By blocking this pathway, this compound can interfere with the development of a tumor's blood supply, a critical factor for its growth and metastasis. This mechanism was explored in early xenograft models of solid tumors, where this compound's anti-proliferative effects were noted. nih.gov Furthermore, in the context of hematological malignancies, the interaction between leukemic cells and the bone marrow microenvironment involves angiogenic factors. For instance, in mast cell neoplasms, the expression of the chemokine CCL2, which can regulate vascular cell migration and angiogenesis, is dependent on the KIT-D816V mutation. nih.gov this compound's inhibition of this mutation can, in turn, reduce CCL2 expression, suggesting an indirect mechanism of angiogenesis modulation in the bone marrow microenvironment. nih.govmdpi.com

TargetEffectContextReference
VEGFR (KDR/VEGFR2)InhibitionBroad-spectrum anti-tumor activity nih.govmdpi.com
CCL2Reduced Expression (via KIT inhibition)Mast cell neoplasm microenvironment nih.gov

Immunomodulatory Effects in Research Models

Preclinical and research models have revealed that this compound possesses significant immunomodulatory properties, influencing the function and composition of the immune system within the tumor microenvironment. frontiersin.orgmdpi.com These effects are considered an important aspect of its therapeutic action, extending beyond direct inhibition of cancer cell proliferation. nih.gov Studies show that this compound can alter the balance of immune cell populations, impacting both suppressive and effector cells. mdpi.com For example, in a syngeneic mouse model of colon cancer, treatment with this compound alone led to an increase in neutrophils and inflammatory monocytes within the tumor microenvironment. mdpi.com

Mechanistically, this compound has been shown to inhibit signaling pathways crucial for immune cell function, such as the NFκB, PI3K, and MAPK pathways in dendritic cells. mdpi.com This demonstrates that its multi-kinase activity affects not only cancer cells but also key antigen-presenting cells, potentially altering the subsequent adaptive immune response. mdpi.com The immunomodulatory activity has been observed in the context of both solid tumors and hematological malignancies like Acute Myeloid Leukemia (AML). frontiersin.orgmdpi.com

Modulation of T Cell Populations (e.g., Treg cells)

A key immunomodulatory effect of this compound observed in preclinical models is its ability to reduce the population of regulatory T cells (Tregs). frontiersin.orgmdpi.com Tregs, often characterized by the expression of CD4, CD25, and the transcription factor FOXP3, are immunosuppressive cells that can hinder anti-tumor immune responses. frontiersin.orgmdpi.com In both in vitro studies using peripheral blood mononuclear cells (PBMCs) from healthy donors and AML patients, and in animal models, this compound treatment has led to a significant decrease in the CD4+CD25+FOXP3+ Treg population. nih.govresearchgate.net

In a CT26 colon cancer syngeneic animal model, this compound treatment resulted in a reduction of Treg cells within the tumor microenvironment. mdpi.com Similarly, analysis of samples from AML patients treated with this compound confirmed a reduction in Treg markers. nih.gov This effect is thought to be beneficial, as higher levels of Tregs are associated with immune dysregulation and tumor progression in AML. frontiersin.org The reduction in Tregs following this compound exposure is accompanied by a decrease in the mRNA expression of FOXP3. nih.gov This suggests that this compound can help alleviate the immunosuppressive microenvironment, a critical barrier in cancer therapy. mdpi.commdpi.com

Model SystemT Cell Population AffectedObserved EffectReference
Healthy and AML PBMCs (in vitro)Regulatory T cells (CD4+CD25+FOXP3+)Significant decrease in population nih.gov
CT26 Colon Cancer Mouse ModelRegulatory T cells (Tregs)Decreased population in tumor microenvironment mdpi.com
AML Patients (clinical samples)Regulatory T cells (Tregs)Reduction in Treg markers frontiersin.orgnih.gov

Influence on Cytokine Pathways

This compound's immunomodulatory actions extend to the regulation of cytokine production and signaling pathways. Cytokines are critical mediators of the inflammatory and immune response within the tumor microenvironment. mdpi.com Preclinical studies have demonstrated that this compound can reduce the levels of several key cytokines. nih.gov Treatment of PBMCs with this compound resulted in decreased levels of the pro-inflammatory cytokines Interferon-γ (IFN-γ) and Tumor Necrosis Factor-α (TNF-α). nih.gov

Furthermore, this compound has been shown to lower the concentration of the anti-inflammatory and immunosuppressive cytokine Interleukin-10 (IL-10). frontiersin.orgnih.gov The reduction of IL-10 is significant, as this cytokine is known to promote T cell dysfunction and is considered a potential biomarker in AML. researchgate.net In studies on dendritic cells, this compound treatment led to a reduced secretion of pro-inflammatory cytokines such as IL-6 and IL-12, which was linked to the inhibition of Toll-like receptor (TLR) and TNF signaling. mdpi.com This modulation of the cytokine network highlights another mechanism by which this compound can alter the tumor microenvironment, potentially shifting it from an immunosuppressive to a more immune-active state. mdpi.comimrpress.com

Effects on Specific Cell Populations in Preclinical Studies (e.g., Leukemic Stem Cells, Mast Cells)

This compound's multi-targeted nature allows it to exert potent effects on specific cell populations that drive certain malignancies. Preclinical research has focused heavily on its impact on leukemic stem cells (LSCs) in AML and on neoplastic mast cells in systemic mastocytosis.

In the context of AML, LSCs are a subpopulation of cells believed to be responsible for disease initiation, maintenance, and relapse. mdpi.com These cells often exhibit resistance to conventional chemotherapy. mdpi.com this compound's efficacy in FLT3-mutated AML is partly attributed to its ability to target LSCs. mdpi.commdpi.com Systems biology and machine learning models predict that this compound's multitarget activity, beyond just FLT3, is crucial for its effect and may help reverse molecular signatures associated with LSC-mediated resistance. mdpi.com

The effect of this compound on mast cells (MCs) is particularly well-documented. nih.gov In systemic mastocytosis, the proliferation of neoplastic MCs is often driven by mutations in the KIT receptor tyrosine kinase, most commonly the D816V mutation, which confers resistance to first-generation inhibitors like imatinib. tandfonline.comresearchgate.net Preclinical studies have consistently shown that this compound is a potent inhibitor of both wild-type and various mutant forms of KIT, including the D816V variant. tandfonline.comdovepress.com It effectively suppresses the growth and survival of human mast cell lines, such as HMC-1.1 (expressing KIT V560G) and HMC-1.2 (expressing both KIT V560G and KIT D816V), with IC50 values in the nanomolar range. nih.gov this compound has been shown to induce apoptosis and growth arrest in primary neoplastic MCs taken from patients with advanced systemic mastocytosis. nih.goveuropa.eu Beyond inhibiting proliferation, this compound also blocks IgE-receptor mediated activation and the release of mediators like histamine (B1213489) from human MCs and basophils at pharmacologically relevant concentrations. nih.govmdpi.comnih.gov

Cell PopulationDisease ContextKey Molecular Target(s)Observed Preclinical EffectsReference
Leukemic Stem Cells (LSCs)Acute Myeloid Leukemia (AML)FLT3, other kinasesReverses LSC-mediated resistance signatures; potential to overcome relapse mdpi.commdpi.com
Mast Cells (Neoplastic)Systemic MastocytosisKIT (wild-type and D816V mutant), PKC, SYKInhibits proliferation and survival; induces apoptosis; blocks mediator release (e.g., histamine) mdpi.comnih.govtandfonline.comresearchgate.netdovepress.com

Mechanisms of Acquired and Intrinsic Resistance

FLT3-Independent Resistance Mechanisms

Emergence of Novel Gene Mutations (e.g., RUNX1)

Acquired resistance to midostaurin (B1676583) is frequently associated with the emergence of novel gene mutations, which can be either on-target or off-target wikipedia.orgnih.govguidetopharmacology.orgmims.com. On-target mutations in FLT3, such as point mutations in the tyrosine kinase domain (TKD), are a common mechanism of acquired resistance wikipedia.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgakrivisbio.comuni.luuni.lu. For instance, the N676K missense mutation, located in the TKD, has been identified in relapsed AML patients after this compound treatment and is sufficient to confer resistance in vitro wikipedia.orgguidetopharmacology.orgakrivisbio.comuni.luuni.lu. Other FLT3-TKD mutations like D835Y and F691L can also lead to resistance, particularly to type II FLT3 inhibitors, though F691L has been shown to confer universal resistance to all currently available FLT3 inhibitors in preclinical settings wikipedia.orgguidetopharmacology.orguni.lu.

Beyond on-target FLT3 mutations, off-target abnormalities involving somatic mutations in alternative signaling pathways can bypass or reinforce FLT3 signaling, contributing to this compound resistance wikipedia.orgguidetopharmacology.orgnih.govguidetopharmacology.orguni.lumims.comguidetopharmacology.org. Mutations in the RAS/MAPK pathway, including NRAS, are among the most common off-target mutations observed in this compound-resistant AML cell lines and relapsed patients wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgmims.comguidetopharmacology.orgamericanelements.com. Upregulation of AXL, a receptor tyrosine kinase, and PIM1, a downstream signaling component of STAT5, have also been observed in this compound-resistant AML cell lines, contributing to cell survival and proliferation wikipedia.org.

The emergence of mutations in genes like RUNX1 (Runt-related transcription factor 1) is another significant mechanism of acquired resistance, particularly in mast cell leukemia and AML mims.comakrivisbio.comwikipedia.orgacs.orgciteab.comnih.gov. RUNX1 mutations are associated with poor prognosis and can emerge after this compound treatment, indicating subsequent resistance wikipedia.orgacs.orgciteab.com. These mutations may facilitate the outgrowth of resistant subclones, as seen in cases of relapse after prolonged this compound exposure mims.com. Other cooperating genetic mutations, such as those in SRSF2 and ASXL1, have also been implicated in influencing this compound response and contributing to lack of response mims.comakrivisbio.comciteab.com. Additionally, increased expression of genes like RPS27A, RPS6, UBA52, and RACK1 on tumor cells has been observed after this compound treatment, potentially contributing to resistance wikipedia.orgacs.org.

Microenvironment-Mediated Resistance in Research Models

The bone marrow microenvironment (BMM) plays a crucial role in promoting resistance to FLT3 inhibitors, including this compound, in preclinical models mrc.ac.ukmims.comguidetopharmacology.orgnewdrugapprovals.orgguidetopharmacology.org. This resistance is often mediated by complex interactions between leukemic cells and stromal cells, as well as by the secretion of various cytokines.

Bone marrow stromal cells (BMSCs) can attenuate the activity of FLT3 inhibitors wikipedia.orgwikipedia.orgmrc.ac.ukmims.comnewdrugapprovals.orgguidetopharmacology.orgmrc.ac.uk. This protective effect is mediated through multiple signaling pathways and can involve direct cell-cell contact and soluble factors mrc.ac.uknewdrugapprovals.orgguidetopharmacology.org. BMSCs secrete pro-survival cytokines and growth factors that activate alternative pathways, thereby bypassing FLT3 inhibition wikipedia.orgwikipedia.orgmrc.ac.ukmims.comnih.govguidetopharmacology.orguni.lunewdrugapprovals.orgguidetopharmacology.orgmrc.ac.ukmrc.ac.uk.

Key cytokines implicated in microenvironment-mediated resistance include Fibroblast Growth Factor 2 (FGF2), Interleukin-3 (IL-3), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and CXCL12 wikipedia.orgmims.comnih.govguidetopharmacology.orgnewdrugapprovals.orgguidetopharmacology.orgmrc.ac.uk. FGF2, secreted from BMSCs, can activate FGFR1 on leukemic cells, leading to the activation of the MAPK pathway and conferring resistance wikipedia.orgmims.comnih.gov. Similarly, IL-3 and GM-CSF can partially rescue cells from FLT3 inhibition by activating survival pathways newdrugapprovals.orgmrc.ac.uk. CXCL12, a chemokine expressed by osteoblasts in the bone marrow, interacts with CXCR4 on AML cells, contributing to leukemic cell proliferation and resistance wikipedia.orguni.lu.

Another mechanism involves the expression of CYP3A4 in bone marrow stromal cells, which can lead to the rapid inactivation of FLT3 inhibitors, including this compound wikipedia.orgmims.com. This metabolic inactivation contributes to the reduced efficacy of the drug within the bone marrow microenvironment.

Information specifically detailing the impact of hypoxia on this compound resistance in preclinical models was not found within the provided search results.

Role of Stromal Cells and Cytokines

Strategies to Overcome Resistance in Preclinical Models

To overcome this compound resistance, various strategies are being investigated in preclinical models, often focusing on combination therapies that target multiple pathways or utilize novel agents wikipedia.orgmims.comnih.govuni.luguidetopharmacology.orgcenmed.comnih.gov.

One promising approach involves combining this compound with other antileukemic agents mims.comnih.gov. For instance, preclinical studies have shown that this compound resistance can be overcome by combining it with the BCL-2 inhibitor Venetoclax (B612062) mims.comnih.gov. This synergy is particularly relevant as FLT3-ITD mutated blasts often exhibit higher BCL-2 expression, and upregulation of anti-apoptotic proteins is a mechanism of FLT3 inhibitor resistance nih.gov. Another combination strategy involves the RAC1 inhibitor Eht1864, which has shown efficacy in overcoming this compound resistance in FLT3-ITD mutated AML cell lines and primary samples mims.com.

Targeting alternative signaling pathways that become activated upon FLT3 inhibition is also a key strategy mrc.ac.uknih.govguidetopharmacology.orguni.lumrc.ac.uk. Dual FLT3/JAK inhibition, for example, using agents like Ruxolitinib, has shown strong activity in overcoming resistance promoted by activating JAK mutations, which can lead to FLT3-independent STAT5 phosphorylation mims.commrc.ac.uk. Inhibitors of the AXL tyrosine kinase, such as TP-0903, have demonstrated the ability to overcome FLT3 inhibitor resistance, including that mediated by this compound, by inhibiting AXL phosphorylation nih.govnewdrugapprovals.org. Similarly, inhibiting FGFR, which can be activated by FGF2 secreted from stromal cells, presents another avenue to circumvent resistance, with dual FLT3/FGFR inhibitors like MAX-40279 being in preclinical development nih.gov.

Targeting downstream pathways like MEK/ERK and PI3K/AKT/mTOR is also critical mrc.ac.ukguidetopharmacology.orguni.luguidetopharmacology.orgguidetopharmacology.org. MEK inhibitors such as PD0325901 (Mirdametinib), Trametinib (B1684009), Cobimetinib, MEK-162 (Binimetinib), and E6201 have shown promise in abrogating microenvironmental resistance by inhibiting ERK activation mrc.ac.ukuni.lu. Concomitant inhibition of PI3K with agents like BKM-120 (Buparlisib), IPI-145 (Duvelisib), and BYL-719 (Alpelisib) can also produce synergistic effects uni.lu. Furthermore, antagonizing CXCR4 with agents like Plerixafor can disrupt cell adhesion to the microenvironment and attenuate leukemia progression wikipedia.orguni.lu.

The development of novel FLT3 inhibitors with distinct resistance profiles is also crucial wikipedia.orgnih.govuni.luguidetopharmacology.orgcenmed.comnih.gov. For instance, Quizartinib, a selective FLT3 inhibitor, has demonstrated preclinical antitumor activity against RAS-mediated this compound-resistant AML cell lines and xenograft models, indicating its potential value following this compound failure guidetopharmacology.orgcenmed.comnih.gov. Gilteritinib, another potent FLT3 inhibitor, also retains activity against this compound-resistant cells guidetopharmacology.org. Combining different types of FLT3 inhibitors (e.g., Type I and Type II) has also shown synergistic effects in overcoming resistance uni.lu. Finally, genetic mutation analysis at relapse is becoming increasingly informative for guiding treatment decisions and identifying additional targetable mutations wikipedia.orgwikipedia.org.

Preclinical Combinatorial Research Strategies

Synergistic Interactions with Chemotherapeutic Agents

The combination of midostaurin (B1676583) with standard chemotherapeutic drugs has been a cornerstone of its development, particularly for acute myeloid leukemia (AML).

This compound's primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, most notably FLT3. tandfonline.com In AML, mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells. nih.govashpublications.orgnih.gov this compound inhibits the FLT3 signaling pathway, which can induce apoptosis and cell cycle arrest in leukemic cells expressing mutated FLT3 receptors. tandfonline.com

The rationale for combining this compound with cytotoxic chemotherapy, such as cytarabine (B982) and anthracyclines (e.g., daunorubicin (B1662515) or idarubicin), is based on their complementary mechanisms. tandfonline.comeuropa.eu Chemotherapeutic agents cause DNA damage and disrupt cell division in rapidly dividing cells. By inhibiting FLT3 signaling, this compound can sensitize cancer cells to the effects of chemotherapy. Preclinical studies have demonstrated that this combination results in synergistic growth inhibition in FLT3-ITD expressing AML cell lines. tandfonline.comeuropa.eu However, the sequence of administration is crucial; preclinical data suggest that pretreatment with a FLT3 inhibitor can render AML cells insensitive to S-phase-specific agents like cytarabine by inducing cell cycle arrest, highlighting the importance of concurrent or carefully timed sequential administration to achieve synergy. nih.gov

The synergistic potential of this compound with chemotherapy has been validated in numerous preclinical models. In vitro studies using AML cell lines expressing FLT3-ITD mutations showed that combining this compound with agents like daunorubicin, idarubicin, and cytarabine led to synergistic growth inhibition. europa.eu

In vivo xenograft studies further supported these findings. Combination effects were noted when this compound was paired with doxorubicin (B1662922) or paclitaxel (B517696) in lung cancer models and with 5-FU in colon cancer models, without exacerbating chemotherapy-related toxicity. dovepress.comdovepress.com These preclinical results established a strong foundation for combining this compound with standard AML induction and consolidation chemotherapy regimens. oncotarget.comresearchgate.net

Combination AgentCancer ModelKey FindingReference
Cytarabine, Daunorubicin, IdarubicinFLT3-ITD AML Cell LinesDemonstrated synergistic growth inhibition. europa.eu
Doxorubicin, PaclitaxelLung Cancer XenograftsObserved combination effects without increased toxicity. dovepress.comdovepress.com
5-FUColon Cancer XenograftsShowed additive effects. dovepress.com
Cisplatin, Carboplatin, GemcitabineLung Cancer XenograftsNo antagonism or exacerbation of toxicity was observed. dovepress.comdovepress.com

Molecular Rationale for Combination

Combination with Other Targeted Therapies

To further enhance its anti-leukemic activity, this compound has been evaluated in combination with other targeted agents, aiming to simultaneously block multiple oncogenic pathways or overcome resistance mechanisms.

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a role in the pathogenesis of FLT3-mutated leukemia and has been implicated in resistance to FLT3 inhibitors. jhoponline.comdovepress.com this compound itself is a dual inhibitor of both FLT3 and SYK. oncotarget.comjhoponline.comdovepress.com This dual activity is a key feature differentiating it from more selective FLT3 inhibitors. jhoponline.com The ability to inhibit SYK is clinically significant, as SYK overexpression can confer resistance to FLT3-targeted therapies. dovepress.com

Preclinical studies have shown that this compound and other dual FLT3/SYK inhibitors have superior anti-proliferative activity compared to highly selective FLT3 inhibitors against cells that co-express FLT3-ITD and activated SYK. nih.gov Furthermore, research suggests that additional suppression of SYK can potentiate the effects of this compound against FLT3-ITD-driven leukemia, indicating a strong rationale for dual kinase inhibition strategies. oncotarget.comnih.gov

Epigenetic modulators, such as histone deacetylase (HDAC) inhibitors, represent another class of drugs explored in combination with this compound. One of the earliest preclinical studies demonstrated that combining this compound with the HDAC inhibitor dacinostat (B1684143) (formerly LAQ824) resulted in synergistic activity in inhibiting FLT3-mutated AML cell lines. dovepress.com

In another study focusing on rhabdomyosarcoma, the combination of this compound with the HDAC inhibitor valproic acid was shown to downregulate PAX-FOXO1 activity and was more potent than this compound treatment alone. frontiersin.org Preclinical research by one group reported synergistic anti-leukemic activity when a FLT3 inhibitor was combined with an HDAC inhibitor, panobinostat, in both in vitro and in vivo models, which led to a subsequent clinical trial. These findings suggest that combining this compound with HDAC inhibitors can be an effective strategy, potentially by altering chromatin structure and gene expression to enhance the cytotoxic effects of FLT3 inhibition. dovepress.comfrontiersin.org

The B-cell lymphoma 2 (BCL2) protein is a key regulator of apoptosis, and its inhibition is a promising therapeutic strategy. Preclinical studies have demonstrated that combining the BCL2 inhibitor venetoclax (B612062) with FLT3 inhibitors like this compound results in potent, synergistic induction of apoptosis in FLT3-ITD positive AML cell lines and primary patient samples. oaepublish.comnih.govresearchgate.net

The molecular rationale for this synergy is multifactorial. nih.gov FLT3-ITD mutations can confer resistance to venetoclax by upregulating the expression of anti-apoptotic proteins MCL-1 and BCL-XL. oaepublish.comnih.govaacrjournals.org this compound has been shown to downregulate MCL-1. oaepublish.comnih.gov Therefore, the simultaneous inhibition of BCL2 by venetoclax and the downregulation of MCL-1 by this compound effectively block two key survival pathways, leading to enhanced cell death. oaepublish.comnih.gov In vivo studies using xenograft mouse models have confirmed that the combination has potent antileukemic activity against FLT3-ITD AML. nih.gov

Combination Agent ClassSpecific Agent(s)Rationale / Key FindingReference
SYK InhibitorsR406 (active metabolite of Fostamatinib)This compound has inherent SYK inhibitory activity; additional SYK suppression potentiates its effects against FLT3-ITD leukemia. oncotarget.comnih.gov
HDAC InhibitorsDacinostat, Valproic Acid, PanobinostatSynergistic activity in inhibiting FLT3-mutated AML cell lines and downregulating oncogenic fusion proteins. dovepress.comfrontiersin.org
BCL2 InhibitorsVenetoclaxThis compound downregulates MCL-1, overcoming a key resistance mechanism to venetoclax and leading to synergistic apoptosis. oaepublish.comnih.gov

Combination with Antibody-Drug Conjugates (ADCs)

The combination of this compound with antibody-drug conjugates (ADCs) has been investigated as a promising strategy, particularly in acute myeloid leukemia (AML). ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by targeting specific surface antigens, which can lead to increased efficacy and reduced systemic toxicity. mdpi.com

A notable preclinical study evaluated the combination of this compound with a novel FLT3-targeting ADC, 20D9-ADC. nih.govresearchgate.net This ADC was developed to target FLT3, a receptor tyrosine kinase often overexpressed or mutated in AML. nih.gov The research demonstrated strong synergistic effects both in vitro and in vivo when 20D9-ADC was combined with this compound in FLT3-ITD positive AML models. nih.govresearchgate.net In xenograft models of AML, the combination treatment led to a significant reduction in tumor burden, with some cases showing durable complete remission and reduction of aggressive AML cells to below detectable limits. nih.govresearchgate.net

The rationale for this enhanced effect is hypothesized to be linked to the upregulation of the FLT3 receptor on the surface of AML cells following treatment with tyrosine kinase inhibitors (TKIs) like this compound. solici.comuni-muenchen.de This increased surface expression of the target antigen could sensitize the cancer cells to the FLT3-directed ADC, thereby enhancing its cytotoxic effect. solici.comuni-muenchen.de

Further research has explored the potential of combining ADCs with other agents like venetoclax and azacitidine, suggesting a broader applicability for ADC combination strategies in AML. oncotarget.com

Table 1: Preclinical Studies of this compound in Combination with ADCs

Combination Agent Cancer Model Key Findings Reference(s)

Combination with Immunotherapies in Research Models

The immunomodulatory properties of this compound have prompted preclinical investigations into its combination with immunotherapies, such as immune checkpoint inhibitors. mdpi.com These studies aim to leverage this compound's effects on the tumor microenvironment (TME) to enhance the anti-tumor immune response.

In a syngeneic mouse model of colon cancer (CT26), the combination of this compound with an anti-programmed cell death protein 1 (PD-1) antibody was assessed. mdpi.comnih.gov The study revealed that this combination resulted in the greatest inhibition of tumor growth compared to either agent alone, without causing major toxicity. mdpi.comnih.gov

Analysis of the TME provided insights into the mechanism of this enhanced efficacy. mdpi.com Treatment with this compound alone led to a decrease in regulatory T cells (Tregs) and an increase in neutrophils and inflammatory monocytes within the tumor. mdpi.com When combined with the anti-PD-1 antibody, there was an observed increase in M1 macrophages, which are known for their anti-tumor functions, and a suppression of NKG2D+ cells and PD-1 expression. mdpi.com Furthermore, the combination therapy elevated the expression of STING and IFNβ proteins in the tumor, suggesting an activation of innate immune signaling pathways. mdpi.comnih.gov

These findings indicate that this compound can modulate the TME to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of immune checkpoint inhibitors. mdpi.com

Table 2: Effects of this compound and Anti-PD-1 Combination in a Colon Cancer Model

Treatment Group Effect on Tumor Growth Changes in Tumor Microenvironment Reference(s)
This compound alone Inhibition Decreased Treg cells, increased neutrophils and inflammatory monocytes. mdpi.com

Molecular Basis of Enhanced Efficacy in Combinatorial Approaches

The enhanced efficacy of this compound in combination therapies stems from its multi-kinase inhibitory nature and its ability to modulate various cellular signaling pathways. nih.govdovepress.com The molecular mechanisms underlying these synergistic effects are diverse and depend on the combination partner.

In combination with the BCL-2 inhibitor venetoclax , this compound demonstrates potent synergy in FLT3-ITD AML models. aacrjournals.org The molecular basis for this is the this compound-induced downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.org This action complements the inhibition of Bcl-2 by venetoclax, leading to the release of "free" Bim and a powerful induction of apoptosis. aacrjournals.org Additionally, this compound treatment results in the downregulation of p-S6 and p-STAT5 and prevents the venetoclax-induced upregulation of p-ERK, further contributing to the synergistic cell death. aacrjournals.org A similar synergistic effect was observed in preclinical models of t(8;21) AML with KIT mutations, where the combination of this compound and venetoclax led to the downregulation of BCL-2 and phospho-KIT(719). frontiersin.org

When combined with hypomethylating agents like decitabine or azacitidine , this compound shows increased apoptosis in FLT3-ITD AML cells. dovepress.commdpi.com The mechanism involves an enhanced inhibition of the phosphorylation of FLT3 and its downstream targets, including Akt and STAT5. dovepress.com

The combination of this compound with an MDM2 inhibitor (NVP-HDM201) also produces synergistic effects in FLT3-ITD positive AML cells. haematologica.org This is associated with an enhanced reduction in the gene expression of MCL-1. haematologica.org

In the context of ADCs , the proposed mechanism of synergy involves this compound's ability to increase the surface expression of the target antigen, FLT3, on cancer cells. uni-muenchen.de This TKI-induced upregulation sensitizes the cells to the ADC, leading to more effective payload delivery and cytotoxicity. solici.comuni-muenchen.de

With immunotherapies , the enhanced efficacy is attributed to this compound's ability to modulate the TME. mdpi.com this compound has been shown to induce the formation of cytosolic DNA (both double-stranded and single-stranded) in colorectal cancer cells, which can activate the cGAS-STING-type I IFN signaling pathway. mdpi.com This, combined with the reduction of immunosuppressive Treg cells and an increase in pro-inflammatory M1 macrophages, creates a more immunogenic tumor environment, thereby potentiating the effect of anti-PD-1 therapy. mdpi.comnih.gov

A systems biology approach also suggests that the multikinase activity of this compound, beyond just FLT3 inhibition, plays a significant role in its efficacy when combined with standard chemotherapy, potentially by regulating the tumor microenvironment. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
20D9-ADC
5-azacytidine
Akt
Anti-PD-1
Azacitidine
Bim
BCL-2
c-kit
Cytarabine
Dasatinib
Daunorubicin
Decitabine
Gilteritinib
IFNβ
Mcl-1
This compound
NVP-HDM201
p-ERK
p-S6
p-STAT5
PD-1
Quizartinib
Sorafenib
STAT5
STING

Biomarkers and Predictive Factors in Preclinical Research

Molecular Biomarkers of Response (e.g., FLT3-ITD Allelic Burden)

The presence of an FMS-like tyrosine kinase 3 (FLT3) mutation is a primary determinant of response to midostaurin (B1676583). aacrjournals.org Preclinical studies were foundational in establishing this compound as a potent inhibitor of the FLT3 tyrosine kinase. ashpublications.orgnih.gov These investigations demonstrated that this compound induces apoptosis and cell-cycle arrest in leukemia cell lines with FLT3 mutations. ashpublications.org

A key molecular biomarker that has emerged from preclinical and subsequent clinical studies is the FLT3-internal tandem duplication (ITD) allelic burden or ratio. nih.govresearchgate.netresearchgate.net This ratio compares the amount of mutant FLT3-ITD to the wild-type (WT) FLT3. ashpublications.org A higher FLT3-ITD allelic ratio is generally associated with a poorer prognosis but also indicates a greater dependence on FLT3 signaling, suggesting a potential for a more robust response to FLT3 inhibitors like this compound. ashpublications.orghaematologica.org Preclinical models were crucial in demonstrating that the level of mutant FLT3 could influence treatment response. nih.gov For instance, in the RATIFY trial, patients were stratified based on high or low FLT3-ITD allelic ratios, highlighting the clinical relevance of this biomarker which was first explored in preclinical settings. ashpublications.orgnih.gov A minimum allelic ratio of 0.05 for FLT3-ITD to wild-type was required for an AML to be classified as FLT3 mutated in this significant trial. nih.gov

While FLT3-ITD mutations are a strong predictor of sensitivity, some preclinical data suggest that patients with wild-type FLT3 might also respond to this compound, possibly due to overexpression of WT-FLT3 or the drug's off-target effects on other kinases. researchgate.netdovepress.com

Table 1: FLT3-ITD Allelic Ratio as a Predictive Biomarker

Allelic Ratio Category Prognostic Implication Rationale for this compound Response Preclinical Evidence
High Poor High dependency on FLT3 signaling Cell line studies showing sensitivity

Genetic Signatures for Sensitivity and Resistance

Beyond FLT3 mutations, preclinical research has uncovered other genetic signatures that influence sensitivity and resistance to this compound.

Sensitivity:

Gene Expression Signatures: Studies have identified distinct gene expression profiles that correlate with this compound sensitivity, independent of FLT3-ITD status. nih.gov This suggests that the drug's multi-kinase inhibitory action plays a role in its efficacy. nih.gov

Resistance:

On-target FLT3 Mutations: Secondary mutations within the FLT3 gene can confer resistance. The F691L "gatekeeper" mutation is a well-documented example that confers resistance to multiple FLT3 inhibitors, including this compound. mdpi.comnih.gov Another mutation, N676K in the tyrosine kinase domain (TKD), has also been shown to mediate resistance to this compound. mdpi.comnih.gov The FLT3-ITD627E variant can cause primary resistance to this compound through the overexpression of the anti-apoptotic protein MCL-1. nih.gov

Activation of Downstream Signaling Pathways: Mutations in genes downstream of FLT3, particularly in the RAS/MAPK pathway (e.g., KRAS, NRAS), are common mechanisms of resistance. mdpi.comoncotarget.com Preclinical models have shown that mutations in NRAS and KRAS lead to increased phosphorylation of MEK1/2, ERK1/2, and AKT, thereby maintaining cell signaling despite FLT3 inhibition by this compound. oncotarget.com

Overexpression of Other Kinases: Overexpression of kinases like SYK has been shown to confer resistance to FLT3 inhibitors. dovepress.com

Gene Overexpression: In FLT3-ITD mutant samples, the overexpression of RGL4, an oncogene that regulates the Ras-Raf-MEK-ERK cascade, has been linked to this compound resistance. nih.gov

Other Mutations: Mutations in genes such as TP53 have been correlated with this compound resistance in FLT3-ITD negative samples. nih.gov

Table 2: Genetic Signatures Associated with this compound Response

Genetic Alteration Association Pathway/Mechanism
FLT3-ITD mutation Sensitivity Direct target of this compound nih.gov
KRAS/NRAS mutations Resistance Activation of RAS/MAPK pathway mdpi.comoncotarget.com
FLT3 F691L mutation Resistance On-target "gatekeeper" mutation mdpi.comnih.gov
FLT3 N676K mutation Resistance On-target TKD mutation mdpi.comnih.gov
RGL4 overexpression Resistance Regulation of Ras-Raf-MEK-ERK cascade nih.gov

Pharmacodynamic Biomarkers (e.g., Phosphorylated STAT5, ERK)

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug in preclinical models and in patients. For this compound, the inhibition of FLT3 and its downstream signaling pathways provides key pharmacodynamic readouts.

Constitutive activation of the FLT3 receptor leads to the phosphorylation and activation of several downstream signaling proteins, including STAT5, ERK, and AKT. europa.eumdpi.com Preclinical studies have consistently shown that this compound inhibits the autophosphorylation of the FLT3 receptor in a dose-dependent manner. europa.eu This, in turn, leads to a reduction in the phosphorylation of its key downstream effectors.

Phosphorylated STAT5 (pSTAT5): Inhibition of pSTAT5 is a well-established pharmacodynamic marker of this compound activity. europa.eunih.gov Preclinical studies in various AML cell lines and patient-derived cells have demonstrated that this compound effectively reduces pSTAT5 levels. europa.euaacrjournals.orgpnas.org Interestingly, increased levels of pSTAT5 have been observed in this compound-resistant cells, suggesting that reactivation of this pathway is a mechanism of resistance. nih.gov

Phosphorylated ERK (pERK): Similar to pSTAT5, the inhibition of pERK is another key indicator of this compound's effect on the MAPK pathway. europa.eunih.govpnas.org Preclinical models show a clear reduction in pERK upon treatment with this compound. aacrjournals.org

The combination of this compound with other agents can lead to more pronounced inhibition of these downstream signaling molecules. For example, combining this compound with a menin-MLL inhibitor resulted in a more significant reduction of pSTAT5 and pERK compared to single-agent treatment. nih.gov

Development of Novel Preclinical Assay Systems for Biomarker Discovery

The quest for better biomarkers and a deeper understanding of resistance has spurred the development of novel preclinical assay systems.

Ex vivo Drug Sensitivity Screens: The use of primary patient samples in ex vivo drug sensitivity screens has been valuable for identifying genomic markers of sensitivity and resistance. nih.gov These systems allow for the correlation of drug response with the specific genetic background of a patient's leukemia cells. nih.gov

Phosphoproteomics: Advanced techniques like mass spectrometry-based phosphoproteomics are being used to identify phosphoprotein signatures that can predict response to this compound. aacrjournals.org This approach moves beyond single-marker analysis to provide a more comprehensive view of the signaling pathways affected by the drug and those that may be driving resistance. aacrjournals.org

CRISPR-Cas9 Genome Editing: This technology is being used to create isogenic cell lines with specific resistance-conferring mutations, allowing for detailed mechanistic studies of how these mutations impact drug sensitivity.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor cells are implanted into immunodeficient mice, provide a more clinically relevant system to study drug efficacy and resistance mechanisms in vivo. These models can recapitulate the heterogeneity of human AML and are invaluable for testing novel drug combinations and identifying biomarkers.

In vitro Mutagenesis Screens: These screens are used to prospectively identify mutations that can cause resistance to FLT3 inhibitors, helping to anticipate clinical resistance mechanisms. pnas.org

Systems Biology and Machine Learning: Integrated approaches using systems biology and machine learning are being employed to analyze complex datasets (genomics, proteomics, clinical data) to unravel the multitarget effects of this compound and predict treatment outcomes. mdpi.comresearchgate.net

These advanced preclinical assay systems are essential for the ongoing discovery and validation of biomarkers that can help refine patient selection, personalize treatment strategies, and guide the development of next-generation therapies to overcome this compound resistance. dovepress.com

Structure Activity Relationship Sar and Analogue Research

Midostaurin (B1676583) as a Staurosporine (B1682477) Derivative and its Scaffold (N-indolocarbazole)

This compound, also known as N-benzoyl-staurosporine, is a semi-synthetic derivative of staurosporine. wikipedia.orgmdpi.com Staurosporine is a naturally occurring alkaloid isolated from the bacterium Streptomyces staurosporeus and is recognized as a potent, albeit non-selective, protein kinase inhibitor. wikipedia.orgnih.gov The core chemical structure of both staurosporine and this compound is the N-indolocarbazole scaffold. tapi.comnih.govnih.gov This scaffold is crucial for their ability to bind to the ATP pocket of kinases. nsf.gov

The indolocarbazole structure is a planar, heterocyclic system that plays a fundamental role in the biological activity of these compounds. researchgate.net this compound's development was part of a broader effort to refine the activity of staurosporine, aiming to improve its profile as a potential therapeutic agent. nih.govresearchgate.net The N-benzoyl group on this compound is a key modification that distinguishes it from its parent compound, staurosporine. tapi.comebi.ac.uk

The journey from the natural product staurosporine to the clinically approved drug this compound highlights the significance of the indolocarbazole scaffold as a "privileged structure" in kinase inhibitor design. researchgate.net This core motif has been the foundation for the synthesis of over a thousand analogues in the quest for more selective and effective kinase inhibitors. nsf.gov

Identification of Key Structural Motifs for Kinase Binding and Selectivity

This compound functions as a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding site of the kinase in its active "DFG-in" conformation. nih.govnih.govnih.gov The indolocarbazole core is a primary determinant of this binding mode. nsf.gov

Key interactions that stabilize the binding of this compound to its target kinases, such as FLT3, have been identified through molecular modeling. nih.gov These include:

Hydrogen Bonding: The molecule forms hydrogen bonds with key amino acid residues in the hinge region of the kinase. For instance, in the FLT3 active site, this compound is predicted to form hydrogen bonds with cysteine 694 and glutamic acid 692. nih.gov

Hydrophobic Interactions: The planar indolocarbazole scaffold facilitates hydrophobic interactions with nonpolar residues within the ATP binding pocket. plos.org

The benzoyl group, the primary structural difference between this compound and staurosporine, plays a crucial role in modulating its selectivity and potency against various kinases. While staurosporine is a "pan-kinase" inhibitor, this compound exhibits a more defined, albeit still multi-targeted, profile. ashpublications.org It potently inhibits a range of kinases including FLT3, KIT, PDGFR, VEGFR2, and PKC. nih.govresearchgate.net This multi-targeted nature is a key aspect of its therapeutic effect in diseases like acute myeloid leukemia (AML) and systemic mastocytosis, which are driven by mutations in kinases like FLT3 and KIT, respectively. wikipedia.orgnih.gov

The selectivity of this compound is not absolute, and its activity against multiple kinases likely contributes to both its efficacy and its side effect profile. nih.govashpublications.org For example, its inhibition of spleen tyrosine kinase (SYK) has been shown to contribute to its anti-leukemic effects. nih.gov

Rational Design and Preclinical Evaluation of this compound Analogues

The discovery of this compound spurred further research into designing analogues with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. Rational design strategies often leverage the known SAR of the indolocarbazole scaffold. nsf.gov

Preclinical evaluation of this compound and its analogues has been extensive. Initial studies with this compound demonstrated its ability to inhibit cell proliferation and tumor growth in various cancer cell lines and animal models. ashpublications.org For instance, it showed antiproliferative activity in solid tumor lines like lung, colon, breast, and glioblastoma. ashpublications.org A significant breakthrough was the discovery of its potent inhibitory activity against mutant FLT3, a key driver in a subset of AML cases. ashpublications.org Preclinical studies confirmed that this compound could induce apoptosis in leukemia cells with FLT3 activating mutations and delay leukemia progression in mouse models. nih.gov

The development of analogues has aimed to build upon the successes of this compound. For example, the imipridone family of compounds was identified as potent activators of a mitochondrial protease, representing a different therapeutic approach. scholaris.ca Another area of research has focused on creating dual inhibitors, such as compounds that target both FLT3 and other key kinases like PIM, to potentially overcome resistance mechanisms. medicamentos-innovadores.org

The preclinical assessment of these analogues involves a battery of in vitro and in vivo tests. In vitro assays measure the inhibitory activity against a panel of kinases and the effect on cancer cell line proliferation. acs.org In vivo studies in animal models are crucial for evaluating efficacy, pharmacokinetics, and toxicity before any consideration for clinical trials. frontiersin.org For example, the development of BPR1K871, a quinazoline-based multi-kinase inhibitor, involved extensive preclinical evaluation to establish its potency and safety profile, leading to its selection as a clinical candidate. acs.org

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of SAR for this compound and its analogues. oncodesign-services.comfmhr.org These techniques provide insights into the molecular interactions between the inhibitor and its target kinase, guiding the rational design of new compounds. scirp.org

Molecular Docking is a key computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target. nih.gov Docking studies have been used to:

Visualize the binding mode of this compound in the active site of kinases like FLT3 and EGFR. nih.govdergipark.org.tr

Identify critical amino acid residues involved in binding, such as through hydrogen bonds and hydrophobic interactions. plos.orgnih.gov

Predict the binding affinities of novel analogues, helping to prioritize which compounds to synthesize and test experimentally. dergipark.org.tr

For example, docking simulations of this compound with the EGFR tyrosine kinase domain predicted a binding energy of -9.6 kcal/mol, indicating a strong interaction. dergipark.org.tr

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the protein-ligand complex over time. MD simulations can assess the stability of the docked conformation and provide a more accurate estimation of binding free energies. nih.gov This can be particularly useful for understanding how mutations in the kinase might affect inhibitor binding and lead to drug resistance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of compounds with changes in their biological activity. oncodesign-services.comscirp.org By building computational models based on a set of known compounds, QSAR can predict the activity of new, untested analogues. nih.gov

These computational approaches have been applied to understand the binding of this compound to various targets and to design new inhibitors. nih.govresearchgate.net For instance, computational studies have been used to investigate the interactions of this compound with proteins like S100A8 and EGFR, suggesting its potential therapeutic application in other cancers like kidney cancer. plos.orgnih.gov The integration of these computational methods accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, making the search for new and improved kinase inhibitors more efficient. fmhr.org

Future Directions and Emerging Research Avenues

Investigation of Novel Molecular Targets Beyond Established Kinases

While midostaurin (B1676583) is well-established as a multi-kinase inhibitor, targeting key enzymes like FLT3 and KIT, ongoing research seeks to uncover additional molecular targets that may contribute to its therapeutic effects and potential for resistance. nih.govashpublications.org Investigations have pointed towards several kinases that could be implicated in the cellular response to this compound, including IGF1R, JAK2, LYN, PDK1, PDGFR, RET, SYK, and VEGFR. acs.orgnih.gov The polypharmacology of this compound, or its ability to interact with multiple targets, is believed to be a key factor in its efficacy. acs.orgnih.govdovepress.com

Recent studies have highlighted Aurora kinase A (AKA) as a novel target. researchgate.net In advanced systemic mastocytosis (advSM), AKA is often overexpressed and contributes to the degradation of the SETD2 histone methyltransferase. researchgate.net Preclinical findings indicate that this compound can reduce AKA phosphorylation, leading to a partial restoration of SETD2 expression and activity. researchgate.net This suggests a mechanism of action for this compound that extends beyond its known kinase inhibitory profile. researchgate.net

Another area of investigation is the role of spleen tyrosine kinase (Syk). dovepress.comjhoponline.com Syk is involved in the pathogenesis of FLT3 mutation-positive leukemia and has been implicated in resistance to FLT3 inhibitors. jhoponline.commdpi.com this compound's ability to inhibit both FLT3 and Syk may be a distinguishing feature compared to more selective FLT3 inhibitors. jhoponline.com

Furthermore, research has identified other potential signaling pathways and molecules that may be modulated by this compound, including JAG-1, p53, and MCL-1. nih.gov The table below summarizes some of the novel and less-established molecular targets of this compound that are currently under investigation.

Molecular TargetPotential RoleDisease Context
Aurora kinase A (AKA)Overexpressed in advSM, involved in SETD2 degradation. researchgate.netAdvanced Systemic Mastocytosis (advSM) researchgate.net
Spleen Tyrosine Kinase (Syk)Driver of hematologic malignancies and contributes to FLT3 inhibitor resistance. dovepress.comjhoponline.comAcute Myeloid Leukemia (AML) dovepress.comjhoponline.com
JAG-1Contributes to this compound resistance. nih.govAcute Myeloid Leukemia (AML) nih.gov
p53Potential involvement in this compound resistance. nih.govAcute Myeloid Leukemia (AML) nih.gov
MCL-1May contribute to this compound resistance. nih.govAcute Myeloid Leukemia (AML) nih.gov

Elucidation of Additional Signaling Pathway Crosstalk and Complex Networks

The clinical efficacy of this compound is likely influenced by its ability to modulate complex signaling networks and the crosstalk between various pathways. acs.orgdovepress.com In FLT3-mutated Acute Myeloid Leukemia (AML), activated FLT3 drives cell survival through multiple downstream pathways, including PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and STAT5. nih.govacs.org The multi-targeted nature of this compound may allow it to more effectively suppress these interconnected pathways, overcoming the survival advantages conferred by pathway crosstalk. dovepress.com

Research suggests that the interaction between leukemic cells and the bone marrow microenvironment is a critical factor in AML progression and drug resistance. mdpi.com The CXCL12/CXCR4 axis, for instance, facilitates the trafficking and homing of leukemia cells and promotes proliferative crosstalk. mdpi.com this compound's effect on the tumor microenvironment, a benefit not seen with more specific FLT3 inhibitors, may be due to its activity against non-FLT3 targets. mdpi.com

In the context of advanced systemic mastocytosis (advSM), the KIT D816V mutation promotes the expression of CCL2 through the activation of NFκB in mast cells. nih.gov this compound has been shown to reduce CCL2 expression, suggesting a potential mechanism of crosstalk with NFκB pathways in mast cell neoplasms. nih.gov Furthermore, in mast cells, the tyrosine kinases Lyn and Btk, which are independent of KIT D816V signaling, contribute to malignant growth. nih.gov Combining this compound with inhibitors of these kinases has been shown to synergistically induce apoptosis. nih.gov

The table below details some of the key signaling pathway crosstalk influenced by this compound.

Interacting PathwaysMechanism of CrosstalkDisease Relevance
FLT3 and PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, STAT5Activated FLT3 signals through these multiple pathways to promote survival of leukemic cells. nih.govacs.orgFLT3-mutated AML nih.govacs.org
KIT D816V and NFκBKIT D816V promotes expression of CCL2 via NFκB activation in mast cells; this compound reduces CCL2 expression. nih.govAdvanced Systemic Mastocytosis nih.gov
FLT3 and Microenvironment (CXCL12/CXCR4)This compound's non-FLT3 targets may modulate the interaction between AML cells and the bone marrow microenvironment. mdpi.comFLT3-mutated AML mdpi.com
KIT D816V-independent pathways (Lyn, Btk)Synergistic apoptosis when this compound is combined with inhibitors of Lyn and Btk in mast cells. nih.govAdvanced Systemic Mastocytosis nih.gov

Development and Application of Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids, 3D Culture Systems)

To better predict clinical outcomes and understand the mechanisms of action and resistance to this compound, researchers are increasingly turning to advanced preclinical models that more accurately recapitulate human disease. These models include patient-derived xenografts (PDXs), organoids, and 3D culture systems. sigmaaldrich.commdpi.commdpi.combiorxiv.org

PDXs, created by implanting patient tumor tissue into immunodeficient mice, are valued for their ability to maintain the features of the original tumor, including its microenvironment. mdpi.com They have been instrumental in studying drug responses and identifying potential biomarkers. mdpi.com However, PDX models can be time-consuming and costly to develop. biorxiv.org

Patient-derived organoids (PDOs) and PDX-derived organoids (PDXOs) offer a high-throughput alternative for preclinical drug testing. biorxiv.orgresearchgate.net These 3D culture systems can be established from patient tumor samples or from PDX models and have been shown to preserve the genetic and phenotypic characteristics of the original tumor. biorxiv.org Studies have demonstrated the utility of organoid models in assessing drug sensitivity and identifying effective combination therapies. For example, the combination of this compound and trametinib (B1684009) has shown efficacy in 3D cultures of lung adenocarcinoma cells. researchgate.net

The table below outlines the applications of these advanced preclinical models in this compound research.

Preclinical ModelDescriptionApplication in this compound Research
Patient-Derived Xenografts (PDXs)Implantation of patient tumor tissue into immunodeficient mice, preserving the original tumor's characteristics and microenvironment. mdpi.comStudying in vivo drug response, mechanisms of resistance, and identifying biomarkers for this compound sensitivity. mdpi.comresearchgate.net
Patient-Derived Organoids (PDOs)3D cell culture models derived from patient tumor tissue that mimic the in vivo architecture and function of the tumor. sigmaaldrich.combiorxiv.orgHigh-throughput screening of this compound in combination with other drugs to identify synergistic effects and predict patient response. biorxiv.orgresearchgate.net
PDX-Derived Organoids (PDXOs)Organoids established from PDX tumor tissue, combining the in vivo relevance of PDXs with the scalability of in vitro assays. mdpi.combiorxiv.orgPre-screening of drug libraries to identify promising candidates for further in vivo testing in PDX models. biorxiv.org
3D Culture SystemsIn vitro models that allow cells to grow in three dimensions, better replicating the tumor microenvironment compared to 2D cultures. mdpi.comresearchgate.netAssessing the anti-proliferative effects of this compound and combination therapies in a more physiologically relevant context. researchgate.net

Repurposing Potential in Other Disease Models (Preclinical Investigations)

The multi-targeted nature of this compound has prompted preclinical investigations into its potential therapeutic applications beyond its approved indications for AML and systemic mastocytosis. researchgate.netclinicaltrials.eu This strategy of drug repurposing can accelerate the development of new treatments by leveraging existing safety and pharmacokinetic data. mdpi.com

One promising area of research is in head and neck squamous cell carcinoma (HNSCC). In silico studies have identified a three-gene signature (SPARC, MMP9, and CD44) associated with cancer-associated fibroblasts (CAFs) in HNSCC. nih.gov Molecular docking analyses suggest that this compound may effectively bind to and inhibit this oncogenic signature, providing a rationale for its investigation as a potential therapy for HNSCC. nih.gov

Preclinical studies have also explored the use of this compound in lung cancer. Research has shown that this compound, in combination with the MEK1/2 inhibitor trametinib, has a synergistic anti-tumor effect in KRAS-mutant lung adenocarcinoma cells. researchgate.net This effect was observed in both 2D and 3D cell culture models, as well as in cell line-derived xenografts. researchgate.net

Furthermore, a functional pipeline for drug repurposing has identified this compound as a potential candidate for Alzheimer's disease. mdpi.com In a preclinical mouse model of Alzheimer's, treatment with this compound resulted in behavioral improvements, including increased activity and reduced anxiety-like behavior. mdpi.com These findings suggest that the pleiotropic effects of this compound on various kinases may have therapeutic potential in neurodegenerative diseases. mdpi.com

The table below summarizes the preclinical investigations into the repurposing of this compound for other diseases.

Disease ModelPreclinical FindingsPotential Mechanism
Head and Neck Squamous Cell Carcinoma (HNSCC)In silico molecular docking suggests this compound can target the SPARC/MMP9/CD44 oncogenic signature. nih.govInhibition of cancer-associated fibroblast (CAF) related oncogenic signature. nih.gov
KRAS-mutant Lung AdenocarcinomaSynergistic anti-tumor effect when combined with the MEK1/2 inhibitor trametinib in preclinical models. researchgate.netDual inhibition of pathways driven by KRAS mutation and PKC. researchgate.net
Alzheimer's DiseaseBehavioral improvements observed in a transgenic mouse model following this compound treatment. mdpi.comPleiotropic effects on multiple kinases, including PKC and Syk, which have been linked to cognitive function. mdpi.com

Advances in Drug Delivery Systems for Research Applications

While information specifically on advanced drug delivery systems for this compound in a research context is limited in the provided search results, the broader field of oncology is actively exploring novel delivery methods to enhance the efficacy and reduce the toxicity of therapeutic agents. These approaches aim to improve drug solubility, stability, and targeting to tumor tissues. For a compound like this compound, which has a broad kinase inhibition profile, targeted delivery could be particularly beneficial in minimizing off-target effects.

Potential advanced drug delivery systems that could be explored for this compound in research applications include:

Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility and bioavailability. These nanoparticles can also be surface-modified with ligands that specifically bind to receptors overexpressed on cancer cells, thereby achieving targeted delivery.

Antibody-drug conjugates (ADCs): This approach involves linking this compound to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. This would allow for the selective delivery of the drug to the tumor site, increasing its local concentration and reducing systemic exposure.

Polymer-drug conjugates: Similar to ADCs, this method involves attaching this compound to a polymer backbone. This can improve the drug's pharmacokinetic profile and allow for controlled release at the target site.

Further research is needed to develop and evaluate these advanced drug delivery systems for this compound to optimize its therapeutic potential in various research settings.

Integration with Systems Biology and Machine Learning Approaches for Comprehensive Understanding

The complexity of this compound's multi-targeted action and its interplay with various signaling networks make it an ideal candidate for analysis using systems biology and machine learning approaches. mdpi.comcsic.esresearchgate.net These computational methods can integrate diverse biological data to provide a more holistic understanding of the drug's mechanisms of action and to identify potential biomarkers of response. mdpi.comresearchgate.netscispace.com

A top-down systems biology approach, known as the Therapeutic Performance Mapping System (TPMS), has been used to create in silico models of FLT3-mutated AML. mdpi.com By integrating biological, pharmacological, and medical knowledge, these machine learning-based models can simulate the effects of this compound on the disease pathophysiology. mdpi.com Such studies have revealed that the multi-kinase activity of this compound likely plays a significant role in its therapeutic efficacy, particularly in modulating the tumor microenvironment. mdpi.com

These computational models can also be used to:

Identify novel non-FLT3 targets that contribute to the anti-leukemic effect of this compound. mdpi.com

Predict the potential benefits of this compound as a maintenance therapy. csic.esresearchgate.net

Analyze gene expression data to understand the molecular mechanisms underlying sensitivity and resistance to the drug. mdpi.com

The integration of systems biology and machine learning with experimental data provides a powerful platform for advancing our understanding of this compound and for guiding future research and clinical applications.

Q & A

Q. What experimental design considerations are critical for evaluating midostaurin’s efficacy in FLT3-mutant AML models?

Methodological Answer: Preclinical studies should incorporate dose-response curves to establish IC50 values, validated via MTT or flow cytometry assays. Use isogenic cell lines (e.g., FLT3-ITD vs. wild-type) to isolate drug effects. Include controls for off-target kinase inhibition (e.g., PDGFRα/β, KIT) and assess apoptosis via Annexin V/PI staining. For in vivo models, monitor survival endpoints and molecular response (e.g., FLT3 phosphorylation) using Western blotting .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?

Methodological Answer: Standardize plasma sampling intervals (e.g., 0–72 hours post-dose) and use LC-MS/MS for quantifying this compound and its metabolites (e.g., CGP62221). Report bioavailability metrics (Cmax, AUC) with interspecies scaling for translational relevance. Adhere to FDA guidelines for bioanalytical method validation (precision, accuracy, stability) .

Q. What statistical methods are appropriate for analyzing this compound’s clinical trial data?

Methodological Answer: Use Kaplan-Meier analysis for survival endpoints (OS, PFS) and Cox proportional hazards models to adjust for covariates (e.g., KIT D816V allele burden). For response rates, apply Fisher’s exact test for categorical comparisons (e.g., ORR between ASM vs. MCL subtypes). Report 95% confidence intervals and p-values with multiplicity corrections .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in KIT D816V-negative AdvSM be reconciled?

Methodological Answer: Conduct subgroup analyses stratified by mutation status and prior therapies. Use RNA-seq to identify compensatory signaling pathways (e.g., JAK-STAT, MAPK) in non-responders. Validate findings in patient-derived xenografts (PDXs) and correlate with proteomic profiling .

Q. What methodologies optimize the assessment of this compound’s synergistic effects with other TKIs (e.g., SKI II)?

Methodological Answer: Employ Chou-Talalay combination index (CI) analysis using fixed-ratio drug concentrations (e.g., this compound:SKI II = 1:50). Validate synergy via cell cycle arrest (flow cytometry) and apoptosis assays. Use transcriptomics (RNA-seq) to identify co-targeted pathways (e.g., sphingolipid metabolism) .

Q. How can researchers address variability in this compound’s therapeutic response across AdvSM subtypes?

Methodological Answer: Perform multivariate regression to identify predictors (e.g., serum tryptase, bone marrow mast cell burden). Integrate longitudinal KIT D816V allele burden data (qRT-PCR) with clinical outcomes. Use machine learning (e.g., random forest) to classify high-risk patients .

Key Considerations for Researchers

  • Data Contradictions : Address discordant results (e.g., subtype-specific efficacy) by stratifying analyses and leveraging multi-omics approaches .
  • Experimental Rigor : Adhere to Beilstein Journal guidelines for reproducibility, including detailed methods in supplementary files .
  • Ethical Reporting : Disclose conflicts of interest and validate findings in independent cohorts to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.